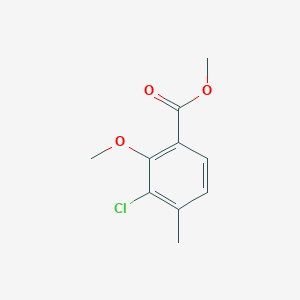

Methyl 3-chloro-2-methoxy-4-methylbenzoate

Description

Contextualization of Substituted Benzoate (B1203000) Esters

The study of substituted benzoate esters is a significant area of organic chemistry. These compounds are derivatives of benzoic acid, a simple aromatic carboxylic acid first discovered in the 16th century. researchgate.net Benzoic acid and its derivatives are widely used as preservatives in the food and pharmaceutical industries due to their antimicrobial properties. nih.govresearchgate.net

Aryl esters, a class of organic compounds that includes benzoate esters, are characterized by an ester group attached to an aromatic ring. ebsco.com They are crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and polymers. ebsco.comsolubilityofthings.com The ester functional group itself is a key feature in many biologically important molecules, such as fats and oils. The versatility of aryl esters in synthesis stems from their ability to undergo various chemical transformations, making them valuable building blocks for chemists. solubilityofthings.com In the pharmaceutical industry, the ester group is often used to create prodrugs, which are inactive compounds that are converted into active drugs within the body.

The presence of halogen and alkoxy groups on an aromatic ring significantly alters its electronic properties and reactivity. Halogen atoms, being highly electronegative, withdraw electron density from the benzene (B151609) ring through an inductive effect, which generally deactivates the ring towards electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.orgmsu.edu However, they also possess lone pairs of electrons that can be donated to the ring through resonance, a competing effect that directs incoming electrophiles to the ortho and para positions. libretexts.orgmsu.edulibretexts.org

Overview of the Chemical Compound: Methyl 3-chloro-2-methoxy-4-methylbenzoate

This compound is a specific example of a polysubstituted benzoate ester. Its unique arrangement of substituents gives rise to distinct chemical characteristics.

Structural Peculiarities and Reactivity Implications

The structure of this compound features a benzene ring substituted with a methyl ester group, a chlorine atom, a methoxy (B1213986) group, and a methyl group. The chlorine atom at the 3-position acts as a deactivating group, while the methoxy group at the 2-position is a strong activating group. The methyl group at the 4-position is a weakly activating group. The combination and positioning of these groups create a complex electronic environment on the aromatic ring, influencing its reactivity in chemical reactions. The steric hindrance caused by the substituents at the 2 and 3 positions may also play a significant role in directing the outcome of reactions involving this molecule.

While specific experimental data for this compound is not widely available in the literature, we can infer some of its properties based on related compounds. The table below presents data for a structurally similar compound, Methyl 3-chloro-4-methylbenzoate.

| Property | Value | Source |

| Molecular Formula | C9H9ClO2 | PubChem |

| Molecular Weight | 184.62 g/mol | PubChem |

| IUPAC Name | methyl 3-chloro-4-methylbenzoate | PubChem |

| CAS Number | 56525-63-4 | PubChem |

Note: Data is for Methyl 3-chloro-4-methylbenzoate, a related compound.

Historical Context of Related Benzoate Derivatives in Academic Research

Benzoate derivatives have a long history in chemical and pharmaceutical research. Benzoic acid itself has been a subject of study for centuries, with its use as a preservative being one of its earliest applications. researchgate.netnih.gov In the realm of pharmaceuticals, benzoate derivatives are integral to the synthesis of numerous active pharmaceutical ingredients. researchgate.netnih.gov For instance, methyl 3-methoxy-4-methylbenzoate has been identified as a valuable intermediate in the preparation of certain pharmaceutical compounds. google.com The continuous exploration of new synthetic methods and applications for benzoate derivatives underscores their enduring importance in scientific research. google.comgoogle.comamazonaws.com

Scope and Objectives of Research on this compound

Given its polysubstituted nature, research on this compound would likely focus on several key areas. A primary objective would be to fully characterize its physical and chemical properties through experimental studies. Another important research direction would be to explore its utility as a building block in organic synthesis. The unique arrangement of functional groups could be exploited to create novel and complex molecular architectures. Furthermore, investigating its potential biological activity, based on the known pharmacological relevance of other benzoate derivatives, would be a logical and promising avenue for future research. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-2-methoxy-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-4-5-7(10(12)14-3)9(13-2)8(6)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPSQNDSRGFWKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Methyl 3 Chloro 2 Methoxy 4 Methylbenzoate

Established Synthetic Pathways to Methyl 3-chloro-2-methoxy-4-methylbenzoate

The preparation of this compound can be broadly categorized into two main approaches: the direct esterification of its corresponding benzoic acid precursor and the interconversion of functional groups on a suitably substituted aromatic scaffold.

Esterification Reactions of Precursor Benzoic Acids

The most direct method for the synthesis of this compound is the esterification of 3-chloro-2-methoxy-4-methylbenzoic acid. This transformation can be accomplished using several well-established chemical methods.

Acid-catalyzed esterification, a cornerstone of organic synthesis, is a common method for the production of esters from carboxylic acids and alcohols. In this process, a catalytic amount of a strong acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. For the synthesis of this compound, this involves the reaction of 3-chloro-2-methoxy-4-methylbenzoic acid with methanol (B129727) in the presence of an acid catalyst.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. rsc.org The reaction is typically performed under reflux conditions to drive the equilibrium towards the product by removing the water formed during the reaction. byjus.com The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (chloro) groups on the benzoic acid can influence the reaction rate, but generally, substituted benzoic acids undergo this reaction smoothly. epa.govijstr.org

Recent advancements in catalysis have introduced the use of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay. epa.govijstr.org These catalysts offer advantages in terms of ease of separation from the reaction mixture, potential for recycling, and milder reaction conditions, often performed under solvent-free conditions. ijstr.org

Table 1: Comparison of Acid Catalysts for Esterification of Substituted Benzoic Acids

| Catalyst | Reaction Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Reflux in methanol | High efficiency, low cost | Corrosive, difficult to remove |

| p-Toluenesulfonic Acid | Reflux in methanol | Solid, easier to handle than H₂SO₄ | Can be expensive |

| Modified Montmorillonite K10 | Solvent-free, reflux | Recyclable, environmentally friendly | May require catalyst preparation |

This table presents a generalized comparison of catalysts used for the esterification of substituted benzoic acids.

An alternative to direct acid-catalyzed esterification involves a two-step process commencing with the conversion of the carboxylic acid to a more reactive acyl chloride. 3-chloro-2-methoxy-4-methylbenzoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield 3-chloro-2-methoxy-4-methylbenzoyl chloride. prepchem.com

This highly reactive acyl chloride is then treated with methanol. The reaction proceeds rapidly, often at room temperature, to afford this compound with a high yield. This method is particularly useful when the direct esterification is slow or gives low yields. A base, such as pyridine (B92270) or triethylamine, is sometimes added to neutralize the hydrochloric acid byproduct. chemicalbook.com

Table 2: Reagents for Acyl Chloride Formation

| Reagent | Byproducts | Conditions |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Reflux |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Room temperature |

This table outlines common reagents for the conversion of carboxylic acids to acyl chlorides.

Functional Group Interconversions on the Aromatic Ring

An alternative synthetic strategy involves the construction of the target molecule by modifying the functional groups on a pre-existing aromatic ring. This can involve regioselective chlorination, alkylation, or alkoxylation reactions.

This approach starts with a readily available precursor, methyl 2-methoxy-4-methylbenzoate. The key step in this pathway is the regioselective introduction of a chlorine atom at the C-3 position of the benzene (B151609) ring. The directing effects of the existing substituents play a crucial role in determining the position of chlorination. The methoxy (B1213986) group is an ortho-, para-director, while the methyl and ester groups are also ortho-, para-directors. The interplay of these directing effects would need to be carefully controlled to achieve the desired regioselectivity.

Electrophilic chlorinating agents such as chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), or N-chlorosuccinimide (NCS) could be employed for this transformation. The reaction conditions, including solvent and temperature, would need to be optimized to favor chlorination at the desired position and minimize the formation of other isomers.

The synthesis of this compound can also be envisioned through the assembly of the required substitution pattern on a simpler aromatic starting material. For instance, a synthesis could commence with a chlorinated phenol (B47542) derivative, which is then methoxylated. Subsequent steps would involve the introduction of the methyl and carboxylate groups.

A plausible route could start from 3-chloro-2-hydroxy-4-methylbenzoic acid. The hydroxyl group can be converted to a methoxy group via Williamson ether synthesis, using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.com The resulting 3-chloro-2-methoxy-4-methylbenzoic acid can then be esterified as described previously.

Alternatively, a route starting from 2,6-dichlorotoluene (B125461) has been described for the synthesis of the related 2-methyl-3-methoxybenzoic acid. google.com A similar strategy could potentially be adapted, involving a nucleophilic aromatic substitution to introduce the methoxy group, followed by carboxylation and chlorination at the appropriate positions.

Nitro Reduction and Halogenation Sequences

A common strategy for introducing amine and halide functionalities onto an aromatic ring involves a sequence of nitration, reduction of the nitro group to an amine, and subsequent halogenation. This pathway is particularly useful for directing substituents to specific positions on the benzene ring.

Research Findings: The synthesis of related chloro-substituted benzoic acids often employs this multi-step approach. For instance, the preparation of 2-amino-3-methyl-5-chlorobenzoic acid starts with the nitration of m-toluic acid to yield 2-nitro-3-toluic acid. google.com This intermediate then undergoes a hydrogenation reduction reaction in a hydrogen atmosphere, utilizing a catalyst to convert the nitro group into an amino group, forming 2-amino-3-methylbenzoic acid. google.com The final step involves a chlorination reaction to introduce the chlorine atom at the desired position. google.com

Similarly, a novel synthesis for the pharmaceutical Gefitinib, though retracted, detailed a process beginning with a starting material which is first nitrated. mdpi.com The resulting nitro compound is then reduced to an amine using powdered iron in acetic acid. mdpi.com This amine is a crucial intermediate for further cyclization and chlorination steps. mdpi.com The synthesis of Lenalidomide also involves a key nitro intermediate, methyl-2-bromomethyl-3-nitro benzoate (B1203000), which is subsequently reduced using a Palladium on carbon (Pd/C) catalyst. google.com

Table 1: Example of a Nitro Reduction and Halogenation Sequence This table is illustrative of the general methodology and uses a related compound as an example.

| Step | Reaction | Reactants/Reagents | Product |

|---|---|---|---|

| 1 | Nitration | m-Toluic acid, Nitric acid | 2-Nitro-3-methylbenzoic acid |

| 2 | Reduction | 2-Nitro-3-methylbenzoic acid, H₂, Hydrogenation catalyst | 2-Amino-3-methylbenzoic acid |

| 3 | Chlorination | 2-Amino-3-methylbenzoic acid, Chlorination reagent, Benzoyl peroxide | 2-Amino-3-methyl-5-chlorobenzoic acid |

Novel Synthetic Approaches and Catalyst Development

Modern organic synthesis increasingly relies on novel methods that offer greater efficiency, selectivity, and sustainability compared to traditional techniques. The development of advanced catalysts is at the forefront of this evolution.

Transition metal catalysts, particularly those based on palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the synthesis of benzoate esters, palladium-catalyzed carbonylation is a noteworthy method.

Research Findings: The synthesis of methyl 3-chloro-4-formylbenzoate, a related substituted benzoate, has been achieved via a palladium-catalyzed reaction. chemicalbook.com In this process, 4-bromo-2-chlorobenzaldehyde (B143073) is reacted with carbon monoxide and methanol in the presence of a [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst to yield the desired product. chemicalbook.com This demonstrates the utility of palladium catalysts in introducing the methyl ester group via carbonylation of an aryl halide. General studies on the alkoxycarbonylation of aryl halides to produce methyl benzoate have shown that palladium complexes with specific diphosphine ligands, such as [PdCl2(Xantphos)], are highly active catalysts for this transformation. researchgate.net

Beyond palladium, other transition metals are also employed. For the synthesis of 2-methyl-3-chlorobenzoic acid, an intermediate for related methoxy benzoic acids, a cobalt-manganese-bromine composite catalyst has been utilized in an oxidation reaction starting from 3-chloro-o-xylene. google.com

Table 2: Examples of Transition Metal-Catalyzed Reactions

| Catalyst System | Reaction Type | Starting Material Example | Product Example | Reference |

|---|---|---|---|---|

| Palladium(II) complex with dppf | Carbonylation | 4-Bromo-2-chlorobenzaldehyde | Methyl 3-chloro-4-formylbenzoate | chemicalbook.com |

| [PdCl2(Xantphos)] | Alkoxycarbonylation | Iodobenzene | Methyl benzoate | researchgate.net |

| Cobalt-manganese-bromine composite | Oxidation | 3-Chloro-o-xylene | 2-Methyl-3-chlorobenzoic acid | google.com |

Photochemical and Electrochemical Synthesis Methods

Photochemical and electrochemical methods offer alternative energy sources to drive chemical reactions, often providing unique reactivity and selectivity. These techniques can be powerful alternatives to standard chemical transformations.

Research Findings: Electrochemical oxidation, for example, is being investigated for the functionalization of aryl methyl groups. researchgate.net Anodic oxidation of toluene (B28343) and its derivatives has been studied as a method to circumvent the limitations of some traditional chemical oxidants. researchgate.net While a direct electrochemical synthesis of this compound is not prominently documented, the principles of electrochemical oxidation could potentially be applied to functionalize the methyl group on a suitable precursor or to facilitate other transformations on the aromatic ring. This approach represents a frontier in synthetic organic chemistry with the potential for developing novel synthetic routes. researchgate.net

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of recoverable catalysts, minimizing waste, and employing environmentally benign solvents.

Research Findings: A significant advancement in the green synthesis of methyl benzoates involves the use of solid acid catalysts. mdpi.com A study demonstrated the use of a zirconium-titanium (Zr/Ti) solid acid catalyst for the esterification of various benzoic acids with methanol. mdpi.com This type of catalyst is recoverable and reusable, and it avoids the large amounts of aqueous waste generated when using traditional mineral acids like sulfuric acid. mdpi.com Another example highlights a one-step synthesis of 3-chloromethyl benzoic acid that is described as clean, environmentally-friendly, and producing less waste. google.com These approaches align with the goals of green chemistry by improving efficiency and reducing environmental impact.

Purification and Isolation Techniques in Synthetic Research

The synthesis of a target compound is incomplete without its effective purification and isolation. The final purity of a compound is critical, and various techniques are employed to separate the desired product from unreacted starting materials, byproducts, and isomers.

Chromatography is an indispensable tool in synthetic chemistry for the purification and isolation of compounds. Column chromatography and High-Performance Liquid Chromatography (HPLC) are routinely used.

Research Findings: In the synthesis of substituted benzoates, column chromatography is frequently the method of choice for purification. For example, after the synthesis of methyl 3-chloro-4-formylbenzoate, the crude product was purified on a silica (B1680970) gel column using a mixture of ethyl acetate (B1210297) and petroleum ether (15:85) as the eluent. chemicalbook.com Similarly, the purification of methyl 3-bromo-4-methylbenzoate was achieved by flash column chromatography with a 5% ethyl acetate/hexanes eluent.

Chromatography is also crucial for separating closely related isomers, which can be a significant challenge in the synthesis of polysubstituted aromatic compounds. In one instance, a mixture of 5-chloro-2-methoxy-4-methylbenzaldehyde (B3043253) and its desired isomer, 3-chloro-6-methoxy-2-methylbenzaldehyde, were successfully separated by chromatography on silica gel using a 1:1 mixture of methylene (B1212753) chloride and hexane (B92381). prepchem.com The purity of the final product is often confirmed by analytical techniques like HPLC. For instance, the purity of 3,4-dihydroxy-2-methyl benzoic acid methyl ester was determined to be 99.93% by HPLC, with the retention time noted as a key identifier. google.com

Table 3: Examples of Chromatographic Purification

| Compound Purified | Chromatographic Method | Eluent/Mobile Phase | Result | Reference |

|---|---|---|---|---|

| Methyl 3-chloro-4-formylbenzoate | Silica Gel Column Chromatography | Ethyl acetate/Petroleum ether (15:85) | Isolation of pure product | chemicalbook.com |

| Isomeric Chloro-methoxy-methylbenzaldehydes | Silica Gel Column Chromatography | Methylene chloride/Hexane (1:1) | Separation of isomers | prepchem.com |

| Methyl 3-bromo-4-methylbenzoate | Flash Column Chromatography | Ethyl acetate/Hexanes (5%) | Purification of title compound | |

| 3,4-Dihydroxy-2-methyl benzoic acid methyl ester | High-Performance Liquid Chromatography (HPLC) | Not specified in abstract | Purity analysis (99.93%) | google.com |

Recrystallization and Precipitation Techniques

The final purity of this compound is critically dependent on the purification methods employed post-synthesis. Recrystallization and precipitation are standard techniques utilized to remove impurities, such as unreacted starting materials, byproducts, and isomers, from the crude product. The choice of solvent and the control of temperature are paramount in achieving high purity and yield.

Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the target compound sparingly or not at all at room temperature but have high solubility at its boiling point. Conversely, the impurities should either be insoluble in the hot solvent or highly soluble at room temperature.

For aromatic esters like this compound, a common and effective solvent for recrystallization is ethanol (B145695) or a mixture of ethanol and water. rsc.org The process generally involves dissolving the crude solid in a minimal amount of the hot solvent to create a saturated solution. Slow cooling of this solution allows for the gradual formation of pure crystals of the target compound, while the impurities remain dissolved in the solvent (mother liquor).

The general steps for the recrystallization of a substituted methyl benzoate are as follows:

The crude product is dissolved in a suitable solvent at an elevated temperature. rsc.orgyoutube.com

The hot solution is filtered, if necessary, to remove any insoluble impurities.

The solution is then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation. rsc.orgstackexchange.com

The purified crystals are collected by suction filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. youtube.com

The effectiveness of the recrystallization can be assessed by the melting point of the purified product and by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS). mnstate.edu

Table 1: Representative Recrystallization Parameters for a Substituted Methyl Benzoate

| Parameter | Value/Condition | Purpose |

| Solvent | Ethanol/Water Mixture | To provide differential solubility for the target compound and impurities. |

| Temperature (Dissolution) | Near Boiling Point of Solvent | To dissolve the maximum amount of the crude product. |

| Cooling Profile | Slow cooling to room temperature, then ice bath | To promote the formation of large, pure crystals. |

| Filtration | Suction Filtration | To efficiently separate the purified crystals from the mother liquor. |

Precipitation

Precipitation is another widely used technique to isolate a solid product from a reaction mixture. This method is often employed when the product is synthesized in a solution in which it is soluble. The addition of a non-solvent or a change in conditions (e.g., pH, temperature) can cause the product to precipitate out of the solution.

A common precipitation method following the synthesis of aromatic esters involves pouring the reaction mixture into a large volume of crushed ice or ice-cold water. youtube.comstackexchange.com The rapid decrease in temperature and the introduction of a non-polar compound into an aqueous or acidic medium significantly reduces the solubility of the organic ester, causing it to solidify. The resulting solid can then be collected by filtration. While this method is effective for isolating the bulk of the product, it may not provide the same level of purity as a carefully controlled recrystallization. Often, a product isolated by precipitation will be further purified by recrystallization.

Table 2: Typical Precipitation Protocol for an Aromatic Ester

| Step | Procedure | Rationale |

| 1 | Prepare a beaker with a significant amount of crushed ice. | To provide a large surface area and a low-temperature medium for rapid precipitation. |

| 2 | Slowly pour the reaction mixture onto the crushed ice with stirring. | To induce rapid solidification of the product due to decreased solubility. |

| 3 | Allow the ice to melt completely. | To ensure all the product has precipitated and to facilitate subsequent filtration. |

| 4 | Collect the solid product by suction filtration. | To separate the crude solid product from the reaction solvent and byproducts. |

| 5 | Wash the crude product with ice-cold water. | To remove any water-soluble impurities. |

Derivatization and Analog Synthesis of Methyl 3 Chloro 2 Methoxy 4 Methylbenzoate

Modification of the Ester Group

The ester group is a versatile functional handle for a variety of chemical transformations, including hydrolysis, transesterification, amidation, and reduction.

Hydrolysis to the Carboxylic Acid

The conversion of methyl 3-chloro-2-methoxy-4-methylbenzoate to its corresponding carboxylic acid, 3-chloro-2-methoxy-4-methylbenzoic acid, is a fundamental transformation. This hydrolysis is typically achieved under basic conditions. For instance, refluxing the methyl ester with sodium hydroxide (B78521) in a methanol-water solvent system effectively cleaves the ester bond. prepchem.comchemspider.com Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, precipitates the desired carboxylic acid. prepchem.comchemspider.com

This reaction is a standard procedure for converting methyl esters of benzoic acid derivatives to their corresponding carboxylic acids. The general mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, followed by the elimination of the methoxide (B1231860) ion.

Table 1: Conditions for Hydrolysis of Substituted Methyl Benzoates

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| Methyl 3-amino-2-methoxybenzoate (to form the chloro-derivative in situ) | 1. NaNO₂, conc. HCl; 2. Cu₂Cl₂; 3. 10% NaOH, Methanol (B129727) | Water, Methanol | Reflux | 3-chloro-2-methoxybenzoic acid | 24% | prepchem.com |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH | Water, Methanol | Reflux, 4h | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% | chemspider.com |

Transesterification to Other Alkyl Esters

Transesterification allows for the conversion of the methyl ester to other alkyl esters, which can alter the compound's physical and chemical properties. This process is typically catalyzed by an acid or a base. While specific studies on the transesterification of this compound are not prevalent, the general principles of transesterification of methyl benzoates are well-established. For example, various benzoic acids can be reacted with methanol using a solid acid catalyst, such as one made of zirconium and titanium, to form methyl benzoate (B1203000) compounds. researchgate.net This suggests that reacting this compound with a different alcohol in the presence of a suitable catalyst would yield the corresponding ester. Bioderived catalysts have also shown potential in transesterification reactions to produce various alkyl esters. researchgate.net

Amidation and Reduction to Alcohols

The ester functional group can be converted into an amide through reaction with an amine. This transformation is significant in medicinal chemistry for creating compounds with different biological activities. Subsequently, the ester can be reduced to a primary alcohol, (3-chloro-2-methoxy-4-methylphenyl)methanol.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of esters to alcohols. doubtnut.com Milder reducing agents such as sodium borohydride (B1222165) are generally not strong enough to reduce esters but can be used if the carboxylic acid is first converted to a mixed anhydride (B1165640). nih.gov More recently, earth-abundant metal catalysts, such as those based on manganese, have been developed for the hydrosilylation of carboxylic acids to alcohols under mild conditions. acs.org

Table 2: Selected Reduction and Amidation Reactions

| Reaction Type | Substrate | Reagents | Product | Key Findings | Reference |

| Reduction | Methylbenzoate | Lithium Aluminium Hydride (LiAlH₄) | Benzyl alcohol | LiAlH₄ is an effective reagent for reducing esters to alcohols. | doubtnut.com |

| Reduction | Bezafibrate (a carboxylic acid) | NaBH₄, Methanol (after mixed anhydride formation) | Corresponding alcohol | Selective reduction of carboxylic acid in the presence of an amide group. | nih.gov |

| Amidation | General aldehydes and ketones | Primary aliphatic or aromatic amines | Azomethines (Schiff's bases) | A common method for forming C-N bonds. | learncbse.in |

Transformations of the Aromatic Ring Substituents

The aromatic ring of this compound provides opportunities for further functionalization through reactions like halogenation and cross-coupling.

Halogenation Studies: Bromination, Further Chlorination

Electrophilic aromatic substitution reactions can introduce additional halogen atoms onto the benzene (B151609) ring. The existing substituents—chloro, methoxy (B1213986), and methyl groups—direct the position of the incoming electrophile. The methoxy group is a strong activating group and is ortho-, para-directing. msu.edulibretexts.org The methyl group is also activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. msu.edulibretexts.org

Given the positions of the current substituents, the most likely position for further electrophilic substitution, such as bromination or chlorination, would be at the C5 or C6 position. For example, the bromination of anisole (B1667542) (methoxybenzene) is very rapid and primarily yields the para-bromo isomer, with a smaller amount of the ortho-isomer. msu.edulibretexts.orgacs.orgacs.org Various reagents can be used for bromination, including N-bromosuccinimide (NBS) with a catalyst, or tribromoisocyanuric acid in trifluoroacetic acid for deactivated arenes. organic-chemistry.org

Alkylation and Arylation Reactions (e.g., Suzuki Coupling on Bromo-derivatives)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.goviaea.orgrsc.orgresearchgate.net To perform a Suzuki coupling on the aromatic ring of this compound, a halide (or triflate) is typically coupled with a boronic acid or boronic ester. While the existing chloro group could potentially be used, it is generally less reactive than a bromo or iodo group in these reactions.

Therefore, a common strategy would be to first brominate the ring, as described above, to create a more reactive handle for the Suzuki coupling. This bromo-derivative could then be reacted with various aryl or alkyl boronic acids in the presence of a palladium catalyst and a base to introduce new alkyl or aryl substituents onto the aromatic ring. The Suzuki-Miyaura reaction is widely used for the synthesis of biaryls and is tolerant of many functional groups, including esters and methoxy groups. nih.govnih.gov

Derivatization of the Methoxy Group

The methoxy (-OCH₃) group at the C2 position of this compound is a key functional handle for derivatization, most notably through ether cleavage reactions. This process, also known as demethylation, converts the aryl methyl ether into a corresponding phenol (B47542), which can then serve as a point for further functionalization.

A widely employed and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.govcore.ac.uk The reaction is typically conducted in an inert solvent, such as dichloromethane, at low temperatures. ufp.pt The mechanism of BBr₃-mediated ether cleavage is complex and has been the subject of detailed computational and experimental investigation. It is initiated by the formation of an ether-BBr₃ adduct. core.ac.ukgvsu.edu For most ethers, the reaction proceeds not through a simple unimolecular pathway, but via a novel bimolecular mechanism where two ether-BBr₃ adducts interact. ufp.ptresearchgate.net In this pathway, one adduct acts as a bromide donor, nucleophilically attacking the methyl group of a second adduct in a process analogous to an Sₙ2 reaction. ufp.ptgvsu.edu

Recent density functional theory (DFT) calculations have further refined this understanding, predicting a mechanistic pathway that involves charged intermediates and suggesting that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, ultimately producing a triphenoxyborane [B(OPh)₃] species before hydrolysis. nih.govcore.ac.uk This finding supports that sub-stoichiometric amounts of BBr₃ can be effective for demethylation. nih.gov The successful cleavage of the methoxy group in this compound would yield Methyl 3-chloro-2-hydroxy-4-methylbenzoate, a valuable intermediate for introducing new functionalities at the newly formed hydroxyl group. The feasibility of this reaction can be hindered if the ether is surrounded by bulky groups that prevent the approach of the attacking BBr₃ adduct. researchgate.net

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying the benzene ring. The regiochemical outcome of such a reaction on this compound is determined by the cumulative directing effects of the four existing substituents. fiveable.mefiveable.me Each substituent either activates or deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions (ortho, para, or meta). fiveable.melibretexts.org

The directing effects of the substituents on the parent compound are summarized below:

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -COOCH₃ (Methyl Ester) | Carbonyl | Moderately Deactivating organicchemistrytutor.com | Meta fiveable.melibretexts.org |

| -Cl (Chloro) | Halogen | Weakly Deactivating organicchemistrytutor.compressbooks.pub | Ortho, Para organicchemistrytutor.compressbooks.pub |

| -OCH₃ (Methoxy) | Ether | Strongly Activating fiveable.meorganicchemistrytutor.com | Ortho, Para organicchemistrytutor.compressbooks.pub |

| -CH₃ (Methyl) | Alkyl | Weakly Activating fiveable.melibretexts.org | Ortho, Para libretexts.org |

The available positions for substitution on the aromatic ring are C5 and C6. The directing influences on these positions are as follows:

Towards C5: The C4-methyl group (an ortho, para-director) directs ortho to C5. The C1-ester group (a meta-director) also directs to C5.

Towards C6: The C3-chloro group (an ortho, para-director) directs para to C6. The C2-methoxy group is a powerful ortho, para-director, but its ortho (C1, C3) and para (C5) positions are either blocked or influenced by stronger competing effects.

Synthesis of Structurally Related Analogs and Schiff Bases

Preparation of Isomeric Benzoate Esters

The synthesis of isomers of this compound involves strategic placement of substituents on the aromatic ring, often starting from different precursors. The synthesis of polysubstituted benzenes requires careful planning of the reaction sequence to ensure correct regiochemistry based on the directing effects of the groups introduced at each step. fiveable.melibretexts.org

For instance, the synthesis of Methyl 2-methyl-3-methoxybenzoate, an isomer, can be achieved from 3-chloro-o-xylene. google.com This starting material undergoes oxidation to form 2-methyl-3-chlorobenzoic acid, which is then subjected to a reaction with sodium methoxide to replace the chlorine with a methoxy group, followed by esterification. google.com Other isomeric structures can be accessed from commercially available substituted benzoic acids. For example, various methyl hydroxy-methoxybenzoates can be synthesized by esterifying the corresponding dihydroxybenzoic acids and then performing regioselective O-methylation.

The following table outlines potential synthetic routes to related isomeric structures.

| Target Isomer | Potential Precursor(s) | Key Synthetic Steps |

| Methyl 2-chloro-3-methoxy-4-methylsulfonylbenzoate | 2-chloro-3-bromomethyl-4-methylsulfonyl methyl benzoate | Alkaline hydrolysis followed by reaction with an alcohol. google.com |

| Methyl 3-cyano-4-hydroxybenzoate | Methyl 4-hydroxybenzoate | Formylation, followed by conversion of the formyl group to a cyano group. google.com |

| Methyl 3-hydroxy-4-methoxybenzoate | 3-Hydroxy-4-methoxybenzoic acid | Esterification. This isomer is a known precursor in the synthesis of the drug Gefitinib. mdpi.com |

| Methyl 4-methylbenzoate | p-Toluic acid | Fischer esterification with methanol. nih.gov |

Reactivity and Mechanistic Studies of Methyl 3 Chloro 2 Methoxy 4 Methylbenzoate

Reaction Kinetics and Thermodynamics

The kinetics of reactions involving substituted benzoates are heavily influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups and electron-donating groups can alter reaction rates and equilibrium positions by modifying the electron density at the reaction center.

k' = kₐ[H⁺] + kₙ + kᵦ[OH⁻]

Where kₐ, kₙ, and kᵦ are the rate constants for the acid-catalyzed, neutral, and base-catalyzed pathways, respectively. For most environmental and laboratory conditions (pH > 5), the base-catalyzed pathway is predominant. oieau.fr

The substituents on the benzene (B151609) ring significantly impact the hydrolysis rate. Electron-withdrawing groups (like nitro or chloro) increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the transition state. Conversely, electron-donating groups (like methoxy (B1213986) or methyl) decrease the rate. oieau.fr The relative hydrolysis rates can be correlated using Linear Free Energy Relationships (LFERs), such as the Hammett equation. oieau.fr

A study on various ring-substituted methyl benzoates demonstrated this relationship clearly. The data below illustrates the effect of different substituents on the base-catalyzed hydrolysis rate constant.

Table 1: Base-Catalyzed Hydrolysis Rate Constants for Substituted Methyl Benzoates

| Compound | Substituent | Hammett Constant (σ) | Rate Constant (kᵦ) M⁻¹s⁻¹ |

|---|---|---|---|

| Methyl 4-nitrobenzoate | 4-NO₂ | 0.78 | 1.83 |

| Methyl 3-nitrobenzoate | 3-NO₂ | 0.71 | 1.25 |

| Methyl 4-chlorobenzoate | 4-Cl | 0.23 | 0.14 |

| Methyl benzoate (B1203000) | H | 0.00 | 0.043 |

| Methyl 4-methylbenzoate | 4-CH₃ | -0.17 | 0.021 |

| Methyl 4-methoxybenzoate | 4-OCH₃ | -0.27 | 0.012 |

Data derived from studies on substituted methyl benzoates. oieau.fr

For Methyl 3-chloro-2-methoxy-4-methylbenzoate, the combined electronic effects of the chloro (electron-withdrawing), methoxy (electron-donating), and methyl (electron-donating) groups would determine its specific hydrolysis rate.

The activation energy (Eₐ) is the minimum energy required to initiate a chemical reaction. For the hydrolysis of methyl benzoate esters, the activation energy can be determined by studying the reaction rate at different temperatures. For the base-catalyzed hydrolysis of a series of methyl benzoates, a representative activation energy was found to be approximately 11.2 kcal/mol (46.9 kJ/mol). oieau.fr This value can be used to estimate hydrolysis rates at various environmental temperatures. oieau.fr In computational studies of the alkaline hydrolysis of benzoate esters, the activation energy is evaluated for the rate-determining step, which is the formation of the tetrahedral intermediate. nih.gov

Mechanistic Elucidation of Chemical Transformations

Understanding the step-by-step mechanisms of chemical reactions provides a detailed picture of how reactants are converted into products, including the identification of any transient species.

The hydrolysis of esters like this compound can proceed through different mechanisms depending on the pH of the solution.

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the mechanism is typically a nucleophilic acyl substitution, known as the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. nih.gov

Step 1: A hydroxide (B78521) ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a negatively charged tetrahedral intermediate. libretexts.org

Step 2: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. libretexts.org

Step 3: A rapid, irreversible acid-base reaction occurs where the highly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol (B129727). libretexts.org

Acid-Catalyzed Hydrolysis : Under acidic conditions, the mechanism is reversible. youtube.com

Step 1: The carbonyl oxygen is protonated by an acid catalyst (like H₃O⁺), which makes the carbonyl carbon significantly more electrophilic. youtube.com

Step 2: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com

Step 3: A proton is transferred from the new hydroxyl group to the methoxy group, turning it into a better leaving group (methanol).

Step 4: The intermediate collapses, and the lone pair on the original hydroxyl group reforms the carbonyl, expelling methanol as the leaving group.

Step 5: Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. youtube.com This entire process is reversible and is the microscopic reverse of the Fischer esterification. youtube.com

The benzene ring of this compound is active towards electrophilic aromatic substitution, a fundamental reaction for modifying aromatic systems. The mechanism involves the attack of an electrophile on the electron-rich aromatic ring. quora.com

Step 1: Generation of the Electrophile: A strong electrophile (E⁺) is generated. For instance, in nitration, the nitronium ion (NO₂⁺) is formed from the reaction of concentrated nitric and sulfuric acids. quora.comaiinmr.com

Step 2: Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. aiinmr.com

Step 3: Deprotonation and Restoration of Aromaticity: A base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the stable aromatic system and yielding the substituted product. aiinmr.com

The position of substitution on the ring is directed by the existing substituents. For this compound:

-OCH₃ (methoxy): A strong activating group and ortho-, para-director.

-CH₃ (methyl): A weak activating group and ortho-, para-director.

-Cl (chloro): A deactivating group but an ortho-, para-director.

-COOCH₃ (ester): A deactivating group and a meta-director. quora.com

The combined influence of these groups makes the prediction of the major product complex, with substitution likely occurring at the position most activated by the powerful methoxy and methyl groups and least hindered sterically.

The direct observation of reaction intermediates is crucial for confirming a proposed mechanism. These species are often short-lived and require specialized techniques for detection.

Tetrahedral Intermediates in Hydrolysis: In ester hydrolysis, the key intermediate is the tetrahedral species formed by the nucleophile's attack on the carbonyl carbon. nih.govlibretexts.org In some cases, such as the hydrolysis of certain complex esters in the presence of hydroxide ions, the reaction kinetics suggest the formation of both monoanionic and dianionic tetrahedral intermediates during the reaction. researchgate.net These intermediates are typically characterized through kinetic studies and computational modeling. nih.govresearchgate.net

Arenium Ion (Sigma Complex) in Aromatic Substitution: The intermediate in electrophilic aromatic substitution is the arenium ion. aiinmr.com Its existence is supported by the fact that the loss of aromaticity is the rate-determining step in many such reactions. While often too reactive to be isolated, these carbocations can be observed spectroscopically under superacid conditions at very low temperatures, which slows down the final deprotonation step.

Catalytic Behavior and Applications in Chemical Reactions

No documented catalytic applications or studies involving this compound as a catalyst or in catalyst development were found. While substituted benzoic acid esters can sometimes be precursors in the synthesis of ligands for catalysts or be involved in reactions that are catalyzed, no such specific instances for this compound have been reported in the searched literature.

Due to the absence of specific research findings, including data tables and detailed experimental results for this compound, it is not possible to construct the requested article with the required level of scientific accuracy and detail.

Advanced Spectroscopic Characterization in Research on Methyl 3 Chloro 2 Methoxy 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the definitive structural analysis of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual nuclei, and their spatial relationships.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Comprehensive NMR analysis of Methyl 3-chloro-2-methoxy-4-methylbenzoate would involve a suite of experiments to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide initial information on the number of distinct proton environments and their multiplicities. For this compound, one would expect to observe signals for the two aromatic protons, the methoxy (B1213986) group protons, the methyl ester protons, and the aromatic methyl protons. The chemical shifts (δ) and coupling constants (J) would offer insights into the electronic environment and the connectivity of the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. This would include the carbonyl carbon of the ester, the aromatic carbons (both protonated and quaternary), and the carbons of the methoxy and methyl groups.

2D NMR Spectroscopy: To definitively link the proton and carbon signals and to establish through-bond and through-space correlations, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for assigning the quaternary carbons and for confirming the substitution pattern on the benzene (B151609) ring by observing correlations between the methyl and methoxy protons and the aromatic carbons.

A detailed analysis of these spectra would lead to the complete assignment of all NMR active nuclei in the molecule, as presented in the hypothetical data tables below.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.5 - 7.8 | d | 8.0 |

| Ar-H | 7.2 - 7.4 | d | 8.0 |

| OCH₃ (ester) | 3.9 | s | - |

| OCH₃ (ether) | 3.8 | s | - |

| Ar-CH₃ | 2.4 | s | - |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 165 - 168 |

| Ar-C (quaternary) | 120 - 155 |

| Ar-CH | 125 - 135 |

| OCH₃ (ester) | 52 - 55 |

| OCH₃ (ether) | 60 - 63 |

| Ar-CH₃ | 20 - 23 |

Conformational Analysis using NMR

The preferred conformation of this compound, particularly concerning the orientation of the methoxy and ester groups relative to the benzene ring, can be investigated using Nuclear Overhauser Effect (NOE) based NMR techniques (e.g., NOESY or ROESY). By observing through-space correlations between protons, it would be possible to determine the spatial proximity of the methoxy and methyl protons to the aromatic protons, thus providing insights into the molecule's three-dimensional structure in solution.

Dynamic NMR Studies for Exchange Processes

In principle, if there were any restricted rotation around the C-O bonds of the methoxy or ester groups, this could be studied using variable temperature NMR experiments. By acquiring NMR spectra at different temperatures, one could potentially observe the coalescence of signals, which would allow for the determination of the energy barriers associated with these rotational processes.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrational modes would include:

C=O Stretching: A strong absorption band typically in the region of 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.

C-O Stretching: Absorptions corresponding to the C-O stretching of the ester and ether linkages would be expected in the 1000-1300 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-Cl Stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹, would correspond to the C-Cl stretching vibration.

Table 3: Hypothetical FT-IR Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=O Stretch (ester) | ~1730 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O Stretch (ester/ether) | 1300 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Weak |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FT-IR. While strong IR absorptions are typically observed for polar bonds (like C=O), Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be particularly useful for observing the vibrations of the aromatic ring and the C-Cl bond, which may show distinct signals compared to the IR spectrum.

Isotopic Labeling Studies in Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the characteristic vibrations of chemical bonds within a molecule. While a standard spectrum provides a fingerprint of the compound, assigning specific vibrational modes to the observed absorption bands can be complex, especially in a molecule with multiple functional groups like this compound. Isotopic labeling is a powerful strategy employed to clarify these assignments unequivocally.

In this approach, one or more atoms in the molecule are replaced with a heavier isotope. For instance, substituting a specific hydrogen atom with deuterium (B1214612) (²H) or a carbon atom (¹²C) with its heavier isotope (¹³C) will alter the reduced mass of the corresponding bond. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, the vibrational frequency of the bond containing the heavier isotope will decrease, causing a noticeable shift in the corresponding peak in the IR or Raman spectrum.

For this compound, several isotopic labeling strategies could be envisioned to aid in spectral assignment:

Deuteration of Methyl Groups: Replacing the hydrogens of the C4-methyl group or the methoxy and ester methyl groups with deuterium would help to definitively assign the C-H stretching and bending vibrations associated with each group.

¹³C Labeling of the Carbonyl Group: Substituting the ¹²C of the ester's carbonyl group (C=O) with ¹³C would shift the prominent carbonyl stretching frequency, confirming its location in the spectrum, which is typically in the 1720-1740 cm⁻¹ region for esters.

¹⁸O Labeling: Introducing ¹⁸O into the carbonyl (C=O) or the ether (C-O-CH₃) linkage would provide clear evidence for the assignments of C=O and C-O stretching vibrations, respectively.

By comparing the vibrational spectra of the unlabeled compound with its isotopically labeled analogues, researchers can confidently assign specific vibrational modes, leading to a more complete and accurate understanding of the molecule's dynamic structure.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a newly synthesized compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure m/z values to several decimal places. This precision allows for the calculation of an exact mass that can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₀H₁₁ClO₃. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element.

Table 1: Calculation of Exact Mass for C₁₀H₁₁ClO₃

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass | | | 214.039673 |

An experimental HRMS measurement yielding a molecular ion peak at or very near 214.0397 Da would provide strong evidence for the proposed elemental formula of this compound, ruling out other potential formulas with the same nominal mass of 214.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. The fragmentation pattern provides a roadmap of the molecule's connectivity.

For this compound, several key fragmentation pathways can be predicted based on its structure:

Loss of the Methoxy Group: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), which would result in the formation of an acylium ion.

[M - 31]⁺: C₁₀H₁₁ClO₃⁺ → [C₉H₈ClO₂]⁺ + •OCH₃

Loss of the Ester Methyl Group: Cleavage of the O-CH₃ bond of the ester can lead to the loss of a methyl radical (•CH₃).

[M - 15]⁺: C₁₀H₁₁ClO₃⁺ → [C₉H₈ClO₃]⁺ + •CH₃

Cleavage of the Ester Group: The entire ester group can be lost through various pathways. For example, loss of CO₂CH₃.

[M - 59]⁺: C₁₀H₁₁ClO₃⁺ → [C₈H₈Cl]⁺ + •CO₂CH₃

Loss of Chlorine: Cleavage of the carbon-chlorine bond can also occur.

[M - 35]⁺: C₁₀H₁₁ClO₃⁺ → [C₁₀H₁₁O₃]⁺ + •Cl

By analyzing the masses of these and other fragment ions, a detailed picture of the molecule's structure can be assembled, confirming the positions of the chloro, methoxy, and methyl substituents on the benzoate (B1203000) ring.

X-ray Crystallography and Diffraction Studies

X-ray crystallography and diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a solid material. These methods provide definitive information on bond lengths, bond angles, and the packing of molecules in a crystal lattice.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map can be generated, from which the positions of all atoms in the molecule can be determined.

While specific crystallographic data for this compound is not publicly available, analysis of a suitable crystal would yield a wealth of structural information. This would include:

Precise bond lengths for all bonds (C-C, C-H, C-O, C=O, C-Cl).

Exact bond angles between atoms.

Torsional angles, which describe the conformation of the molecule, such as the planarity of the benzene ring and the orientation of the ester and methoxy groups relative to the ring.

Details of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern how the molecules pack together in the crystal lattice.

The data obtained would be presented in a standardized format, as shown in the hypothetical table below, which is based on data for similar aromatic esters. researchgate.netmdpi.comeurjchem.com

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.75 |

| b (Å) | 4.10 |

| c (Å) | 12.05 |

| β (°) | 112.5 |

| Volume (ų) | 490.5 |

| Z (molecules/unit cell) | 2 |

This definitive structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples (powders) rather than single crystals. rsc.org This technique is particularly useful for identifying the crystalline phase of a material, assessing its purity, and detecting the presence of different polymorphs (different crystalline forms of the same compound).

In a PXRD experiment, a beam of X-rays is scanned over a powdered sample. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline solid. rsc.org

For this compound, PXRD would be used to:

Confirm Crystalline Identity: The PXRD pattern of a newly synthesized batch can be compared to a reference pattern (either from a known standard or calculated from single-crystal data) to confirm that the correct compound has been formed.

Assess Sample Purity: The presence of sharp, unexpected peaks in the diffractogram would indicate the presence of crystalline impurities.

Study Polymorphism: If the compound can exist in multiple crystalline forms, each polymorph will produce a distinct PXRD pattern. PXRD is a primary tool for identifying and characterizing these different solid-state forms, which can have different physical properties such as solubility and melting point.

The combination of these advanced spectroscopic and diffraction techniques provides a comprehensive characterization of this compound, from its elemental composition and molecular connectivity to its precise three-dimensional structure and solid-state packing. This detailed understanding is a prerequisite for any further investigation or application of the compound in chemical research.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique employed in the characterization of organic compounds such as this compound. This method provides valuable insights into the electronic structure of the molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy ones (usually the lowest unoccupied molecular orbital, LUMO). The wavelengths at which these absorptions occur, and their intensities, are directly related to the nature of the electronic transitions and the extent of conjugation within the molecule.

Analysis of Electronic Transitions and Conjugation

The UV-Vis spectrum of an aromatic compound like this compound is dominated by electronic transitions involving the π-electrons of the benzene ring and the carbonyl group of the ester function. The primary electronic transitions observed are of the π → π* and n → π* types. hnue.edu.vnucalgary.ca

The benzene chromophore itself typically exhibits three absorption bands, arising from π → π* transitions. hnue.edu.vn However, the substitution pattern on the benzene ring in this compound significantly influences the energy and intensity of these transitions. The substituents—chloro, methoxy, methyl, and methyl carboxylate—alter the electron density of the aromatic ring through a combination of inductive and resonance effects. libretexts.orgchemistry.coach

π → π Transitions:* These are generally high-intensity absorptions. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which increases the electron density of the benzene ring and tends to shift the π → π* absorption bands to longer wavelengths (a bathochromic shift) and increase their intensity. hnue.edu.vnmdpi.com Conversely, the chloro (-Cl) and methyl carboxylate (-COOCH₃) groups are electron-withdrawing, which can have a competing effect on the absorption maxima. hnue.edu.vn The interplay of these activating and deactivating groups determines the final position and intensity of the absorption bands. masterorganicchemistry.com The conjugation of the carbonyl group with the benzene ring also contributes significantly to the π → π* transitions. hnue.edu.vn

n → π Transitions:* The ester group contains oxygen atoms with non-bonding electrons (n-electrons). The transition of one of these electrons to an antibonding π* orbital (n → π* transition) is also possible. These transitions are typically of much lower intensity than π → π* transitions and can sometimes be obscured by the stronger absorptions. ucalgary.ca

Below is a hypothetical, yet representative, data table illustrating the likely electronic transitions for this compound, based on the analysis of related compounds.

| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Associated Chromophore |

|---|---|---|---|

| π → π | ~210 - 230 | High (~10,000 - 20,000) | Substituted Benzene Ring |

| π → π | ~250 - 280 | Moderate (~1,000 - 5,000) | Conjugated System (Benzene-Ester) |

| n → π* | ~300 - 330 | Low (~100 - 500) | Carbonyl Group (Ester) |

Solvent Effects on UV-Vis Spectra

The polarity of the solvent in which the UV-Vis spectrum is recorded can have a discernible effect on the absorption maxima, a phenomenon known as solvatochromism. wikipedia.org These shifts arise from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org The interactions between the solute and solvent molecules, such as dipole-dipole interactions and hydrogen bonding, can alter the energy gap between the ground and excited states. wikipedia.org

Bathochromic Shift (Red Shift): A shift to a longer wavelength. This typically occurs for π → π* transitions when the solvent polarity is increased. More polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the transition. wikipedia.org

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This is often observed for n → π* transitions in polar, protic solvents. The non-bonding electrons of the carbonyl oxygen can form hydrogen bonds with protic solvents, which lowers the energy of the ground state more significantly than the excited state. This increases the energy gap for the transition, resulting in a blue shift. wikipedia.org

For this compound, changing the solvent from a non-polar solvent like hexane (B92381) to a polar protic solvent like ethanol (B145695) would be expected to produce such shifts. The magnitude of these shifts provides information about the change in the dipole moment of the molecule upon electronic excitation.

The following interactive data table illustrates the expected solvent effects on the principal absorption bands of this compound.

| Solvent | Dielectric Constant (ε) | Predicted λmax for π → π* (nm) | Predicted λmax for n → π* (nm) | Type of Shift Observed |

|---|---|---|---|---|

| Hexane | 1.88 | 255 | 315 | Reference (Non-polar) |

| Chloroform | 4.81 | 258 | 312 | Bathochromic (π→π), Hypsochromic (n→π) |

| Ethanol | 24.55 | 262 | 305 | Bathochromic (π→π), Hypsochromic (n→π) |

| Acetonitrile | 37.5 | 260 | 308 | Bathochromic (π→π), Hypsochromic (n→π) |

Computational and Theoretical Investigations of Methyl 3 Chloro 2 Methoxy 4 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Geometry Optimization

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Methyl 3-chloro-2-methoxy-4-methylbenzoate, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is identified.

Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. nih.gov Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, for instance, 6-311+G(d,p), are commonly employed. nih.govresearchgate.net The basis set defines the set of mathematical functions used to build the molecular orbitals. The optimization process ensures that the resulting geometry is a true minimum by confirming that all calculated vibrational frequencies are real (i.e., not imaginary). nih.gov The optimized structure provides critical data on the molecule's bond lengths and angles, offering insights into the steric and electronic effects of the chloro, methoxy (B1213986), and methyl substituents on the benzoate (B1203000) ring.

Table 1: Predicted Optimized Geometric Parameters (Illustrative) This table presents hypothetical data for illustrative purposes, based on typical DFT calculation results for similar aromatic esters.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| C-O (methoxy) | 1.36 Å | |

| C-O (ester) | 1.35 Å | |

| C=O (ester) | 1.21 Å | |

| Bond Angle | C-C-Cl | 121.5° |

| C-C-O (methoxy) | 118.0° | |

| Dihedral Angle | C-C-O-C (methoxy) | 5.0° |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. nyu.educomporgchem.com

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR isotropic shielding values. rsc.orgnih.gov These theoretical shielding values can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often using a linear regression model derived from a set of known molecules. rsc.orgnih.gov This allows for the prediction of both ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks to specific atoms within the this compound structure.

Table 2: Predicted NMR Chemical Shifts (Illustrative) This table presents hypothetical data for illustrative purposes, based on typical GIAO-DFT calculation results.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.20 - 7.50 | 115.0 - 135.0 |

| Methoxy (-OCH₃) | 3.85 | 56.0 |

| Ester (-COOCH₃) | 3.90 | 52.5 |

| Methyl (-CH₃) | 2.35 | 20.5 |

| Carbonyl (C=O) | - | 166.0 |

| Aromatic C-Cl | - | 130.0 |

Vibrational Frequencies: Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations yield a set of normal modes and their corresponding frequencies. researchgate.net Because theoretical calculations often overestimate experimental frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net This analysis allows for the detailed assignment of vibrational modes, such as C=O stretching, C-Cl stretching, aromatic ring vibrations, and CH₃ group movements. researchgate.netnih.gov

Calculation of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. scispace.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netepstem.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. These values are obtained directly from the output of DFT calculations.

Table 3: Predicted Frontier Orbital Energies (Illustrative) This table presents hypothetical data for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

Analysis of Dipole Moments and Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map is color-coded to visualize charge distribution:

Red regions (most negative potential) indicate areas of high electron density, typically around electronegative atoms like oxygen. These sites are susceptible to electrophilic attack.

Blue regions (most positive potential) indicate areas of low electron density or electron deficiency, often near hydrogen atoms attached to electronegative atoms. These sites are prone to nucleophilic attack.

Green regions represent areas of neutral or intermediate potential.

For this compound, the MEP would likely show negative potential around the carbonyl oxygen and methoxy oxygen, with positive potential near the hydrogen atoms.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are typically performed on static, single-molecule structures at 0 K, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions over time.

Conformational Sampling and Stability

For a flexible molecule like this compound, which has rotatable single bonds in its methoxy and methyl ester groups, multiple conformations (rotamers) can exist. MD simulations can be used to explore the potential energy surface of the molecule by simulating its motion over a period of time. researchgate.net

This process, known as conformational sampling, helps to identify the most stable and low-energy conformers and the energy barriers between them. By analyzing the trajectory of the simulation, one can determine the relative populations of different conformers at a given temperature, providing a more dynamic and realistic picture of the molecule's structure and stability than a simple geometry optimization can offer.

Intermolecular Interaction Analysis

A thorough understanding of the intermolecular interactions is crucial for predicting the crystal packing and solid-state properties of a compound. However, the crystallographic structure of this compound has not been reported, and consequently, no intermolecular interaction analysis has been performed.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. This analysis, which is contingent on the availability of crystallographic data, provides a fingerprint of the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. In the absence of a determined crystal structure for this compound, a Hirshfeld surface analysis cannot be conducted.

Structure-Activity Relationship (SAR) Modeling (Non-Clinical Focus)

Structure-activity relationship studies are fundamental in chemical and biological sciences for designing molecules with specific properties. However, no SAR models specific to this compound have been developed.

QSAR (Quantitative Structure-Activity Relationship) Studies for Chemical Properties or Non-Human Biological Activity

No Quantitative Structure-Activity Relationship (QSAR) studies have been published for this compound. QSAR models for this compound could potentially correlate its structural features (descriptors such as hydrophobicity, electronic properties, and steric parameters) with its chemical reactivity, physical properties, or activity in non-human biological systems. The development of such models requires a dataset of structurally related compounds with measured activities, which is not available for this specific molecule.

Molecular Docking for Ligand-Target Interactions in in vitro or non-human systems

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific target protein. While docking studies have been performed on various substituted benzoic acid derivatives for a range of biological targets, no such studies have been reported specifically for this compound. To perform a meaningful molecular docking study, a specific biological target relevant to the potential application of this compound would need to be identified, and as of now, no such research has been made public.

WaterMap Analysis for Solvent Contributions in Binding